molecular formula C6H5BrN2O2 B7628557 Methyl 6-bromopyridazine-4-carboxylate

Methyl 6-bromopyridazine-4-carboxylate

Cat. No.: B7628557
M. Wt: 217.02 g/mol
InChI Key: QKGRWCMZXKCAJV-UHFFFAOYSA-N
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Description

Methyl 6-bromopyridazine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromopyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyridazine derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated pyridazine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridazine derivatives.

    Reduction Reactions: Formation of pyridazine-4-carboxylate.

    Oxidation Reactions: Formation of pyridazine-4-carboxylic acid.

Scientific Research Applications

Methyl 6-bromopyridazine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-bromopyridazine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Methyl 6-bromopyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

  • Methyl 6-chloropyridazine-4-carboxylate
  • Methyl 6-fluoropyridazine-4-carboxylate
  • Methyl 6-iodopyridazine-4-carboxylate

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated counterparts.

Properties

IUPAC Name

methyl 6-bromopyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGRWCMZXKCAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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